molecular formula C9H13ClO4S B3326245 Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate CAS No. 243984-26-1

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate

Cat. No.: B3326245
CAS No.: 243984-26-1
M. Wt: 252.72 g/mol
InChI Key: HNDUKOBQKAFGCT-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate is an organic compound with the molecular formula C9H13ClO4S and a molecular weight of 252.72 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclohexene ring, which is further esterified with an ethyl group. It is primarily used in organic synthesis and various chemical reactions due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate typically involves the chlorosulfonation of cyclohexene derivatives followed by esterification. One common method includes the reaction of cyclohexene with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group. This intermediate is then reacted with ethanol in the presence of a catalyst to form the ethyl ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophilic sites on biomolecules or other organic compounds.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate can be compared with similar compounds such as:

    Ethyl 2-(chlorosulfonyl)benzoate: Similar reactivity but different ring structure.

    Ethyl 2-(chlorosulfonyl)cyclopent-1-enecarboxylate: Similar functional groups but different ring size.

    Ethyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar ring structure but different position of the chlorosulfonyl group.

The uniqueness of this compound lies in its specific ring structure and the position of the chlorosulfonyl group, which influences its reactivity and applications.

Properties

IUPAC Name

ethyl 2-chlorosulfonylcyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDUKOBQKAFGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate

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